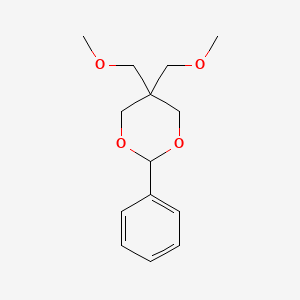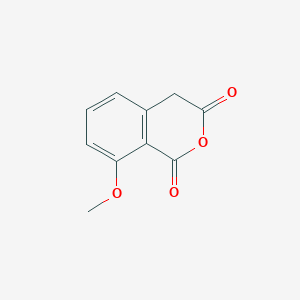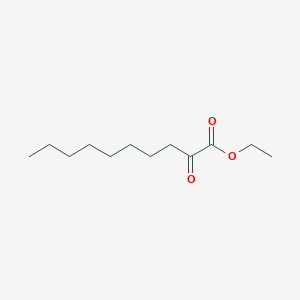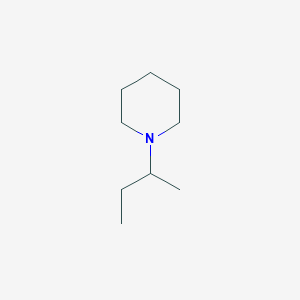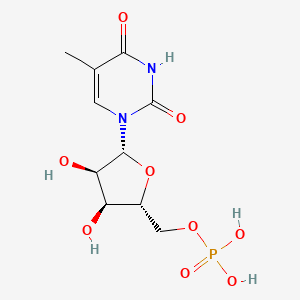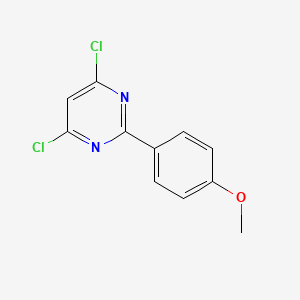
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions and a methoxyphenyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method is the reaction of 4,6-dichloropyrimidine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form corresponding quinones or reduction to form phenols.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, particularly at the methoxyphenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Oxidation: Products include quinones derived from the methoxyphenyl group.
Reduction: Products include phenols and other reduced derivatives of the methoxyphenyl group.
Applications De Recherche Scientifique
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(4-methylphenyl)-pyrimidine: Similar structure but with a methyl group instead of a methoxy group.
4,6-Dichloro-2-(4-nitrophenyl)-pyrimidine: Contains a nitro group, which significantly alters its electronic properties and reactivity.
4,6-Dichloro-2-(4-hydroxyphenyl)-pyrimidine: Features a hydroxy group, affecting its solubility and hydrogen bonding capabilities.
Uniqueness
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
83217-08-7 |
|---|---|
Formule moléculaire |
C11H8Cl2N2O |
Poids moléculaire |
255.1 g/mol |
Nom IUPAC |
4,6-dichloro-2-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)11-14-9(12)6-10(13)15-11/h2-6H,1H3 |
Clé InChI |
CHLAKIWCDADMAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
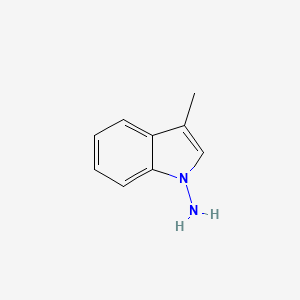
![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)
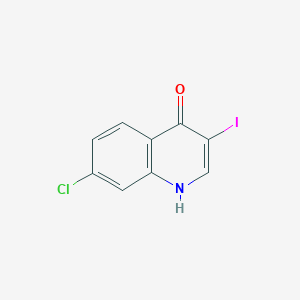
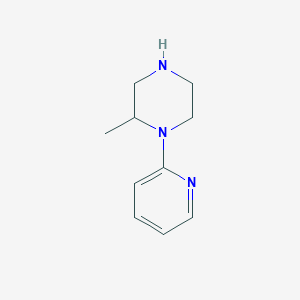
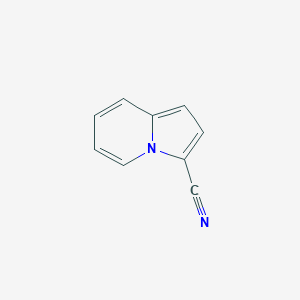
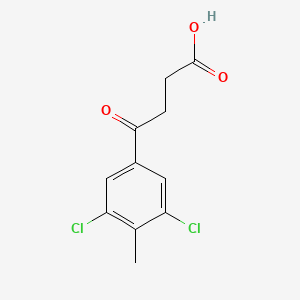

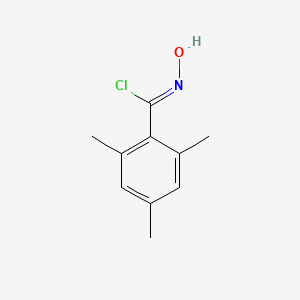
![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)
